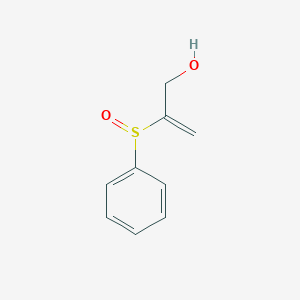

2-(Phenylsulfinyl)-2-propenyl Alcohol

Description

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

2-(benzenesulfinyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H10O2S/c1-8(7-10)12(11)9-5-3-2-4-6-9/h2-6,10H,1,7H2 |

InChI Key |

NNJDUWFCNIBURD-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CO)S(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Analysis

Sulfinyl vs. Sulfanyl Derivatives

- [2-(Phenylsulfanyl)phenyl]methanol (C₁₃H₁₂OS): Contains a sulfanyl (–S–) group instead of sulfinyl. The sulfanyl group is less polar, leading to a lower boiling point (348°C) and density (1.21 g/mL) compared to the hypothesized sulfinyl analog, which would exhibit stronger intermolecular forces due to the polar S=O bond .

- Target Compound : The sulfinyl group (–SO–) likely increases acidity (via hydrogen bonding) and oxidative stability compared to sulfanyl analogs.

Propenyl Alcohols

- 2-Allylphenol (C₉H₁₀O): Features a propenyl group attached to a phenol ring. The hydroxyl group’s position and absence of sulfinyl substitution result in lower molecular weight (134.18 g/mol) and distinct reactivity, such as participation in Claisen rearrangements .

- Target Compound : The propenyl group may undergo similar addition or polymerization reactions, but the sulfinyl group could modulate reactivity by steric or electronic effects.

Physical and Chemical Properties

The table below compares key properties of structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Applications |

|---|---|---|---|---|---|

| [2-(Phenylsulfanyl)phenyl]methanol | C₁₃H₁₂OS | 216.3 | 348 | 1.21 | Organic synthesis, research chemicals |

| 2-Phenyl-2-propanol | C₉H₁₂O | 136.19 | Not reported | 0.973 | Perfumes, dicumyl peroxide intermediates |

| 2-Phenyl-1-propanol | C₉H₁₂O | 136.19 | Not reported | Not reported | Pharmaceuticals, flavorants |

| 2-Methylphenethyl alcohol | C₉H₁₂O | 136.19 | Not reported | Not reported | Fragrance industry |

| 2-Allylphenol | C₉H₁₀O | 134.18 | 220 | 1.028 | Organic synthesis, Claisen rearrangements |

Key Observations:

- Molecular Weight: Sulfur-containing analogs (e.g., [2-(Phenylsulfanyl)phenyl]methanol) have higher molecular weights due to the sulfur atom .

- Boiling Points: Polar functional groups (e.g., –SO–, –OH) elevate boiling points compared to non-polar analogs.

- Density: Sulfur substituents increase density (e.g., 1.21 g/mL for sulfanyl derivative vs. 0.973 g/mL for 2-Phenyl-2-propanol) .

Sulfinyl Group Reactivity

The sulfinyl group in 2-(Phenylsulfinyl)-2-propenyl Alcohol may enable:

- Chiral Synthesis : Sulfoxides are often used in asymmetric synthesis due to their stereochemical stability .

- Oxidation Resistance : Unlike sulfides, sulfinyl groups resist further oxidation to sulfones under mild conditions.

Propenyl Group Reactivity

- Addition Reactions: The allylic position is prone to electrophilic additions, similar to 2-Allylphenol .

- Polymerization : Propenyl groups may participate in radical-initiated polymerization, akin to poly(furfuryl alcohol) applications in resins .

Q & A

Q. What are the recommended synthetic routes for 2-(Phenylsulfinyl)-2-propenyl Alcohol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfoxidation of 2-(Phenylthio)-2-propenyl alcohol using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) or HPLC to avoid over-oxidation to sulfones. Temperature control (0–5°C) and stoichiometric ratios (1:1 oxidant:substrate) are critical. Purification via flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves purity . Validate intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm sulfinyl group incorporation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR : The sulfinyl group (S=O) causes deshielding of adjacent protons (δ 3.1–3.5 ppm for CH₂-SO) and carbon signals (δ 45–55 ppm). The propenyl alcohol moiety shows characteristic olefinic protons (δ 5.5–6.2 ppm) and hydroxyl resonance (δ 1.5–2.5 ppm, broad) .

- IR : Strong absorption at 1030–1070 cm⁻¹ (S=O stretch) and 3300–3500 cm⁻¹ (OH stretch).

- MS : Fragmentation patterns in electron ionization (EI-MS) reveal loss of H₂O (m/z -18) and sulfinyl group cleavages .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : The compound is sensitive to light, heat, and humidity. Store at –20°C under nitrogen in amber vials. Stability assays (HPLC tracking over 30 days) show ≤5% degradation in anhydrous acetonitrile but >15% in aqueous buffers (pH 7.4) due to hydrolysis. Add stabilizers like 0.1% BHT for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The sulfinyl group acts as an electron-withdrawing group, polarizing the propenyl double bond and enhancing electrophilicity. In Michael additions, regioselectivity is controlled by the sulfinyl moiety’s stereochemistry (R/S configuration). Kinetic studies (UV-Vis monitoring at 250 nm) show 2–3× faster reaction rates compared to non-sulfinyl analogs. Computational modeling (DFT at B3LYP/6-31G*) validates transition-state stabilization via sulfur lone-pair interactions .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) direct enantioselective sulfoxidation. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or circular dichroism (CD). For diastereomers, NOESY NMR identifies spatial proximity between sulfinyl oxygen and propenyl protons .

Q. How should researchers resolve contradictions in reported biological activity data for sulfinyl-containing alcohols?

- Methodological Answer : Discrepancies often arise from impurities (>95% purity required) or stereochemical variations. Conduct orthogonal assays (e.g., enzyme inhibition + cellular viability) and validate with structurally defined analogs. Use standardized protocols for solubility (DMSO stock solutions <10 mM) and cytotoxicity controls (MTT assay). Cross-reference with databases like ChEMBL to contextualize outliers .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients. Monitor [M+H]⁺ ions (e.g., m/z 211.08) and fragment ions (m/z 153, 121) for quantification. Limit of detection (LOD) ≤0.1% .

- GC-FID : Derivatize with BSTFA to enhance volatility. Calibrate with internal standards (e.g., tetracosane) .

Research Applications

Q. What role does this compound play in the synthesis of bioactive molecules?

- Methodological Answer : It serves as a key intermediate in prostaglandin and leukotriene analogs due to its bifunctional (alcohol + sulfoxide) reactivity. For example, coupling with Grignard reagents (e.g., MeMgBr) yields branched sulfoxides with anti-inflammatory activity. Optimize reaction yields by pre-activating the alcohol with TBSCl before organometallic addition .

Q. How can environmental persistence and degradation pathways of this compound be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.